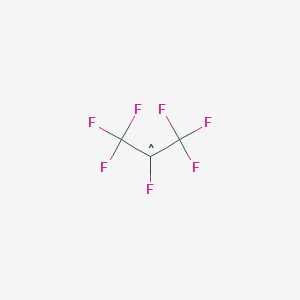

Heptafluoroisopropyl

描述

属性

CAS 编号 |

3248-60-0 |

|---|---|

分子式 |

C3F7 |

分子量 |

169.02 g/mol |

IUPAC 名称 |

1,1,1,2,3,3,3-heptafluoropropane |

InChI |

InChI=1S/C3F7/c4-1(2(5,6)7)3(8,9)10 |

InChI 键 |

FKTXDTWDCPTPHK-UHFFFAOYSA-N |

规范 SMILES |

[C](C(F)(F)F)(C(F)(F)F)F |

沸点 |

-16.34 °C |

颜色/形态 |

Colorless gas |

密度 |

1.394 g/cu cm at 25 °C Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP |

熔点 |

-126.8 °C |

物理描述 |

Liquid Liquefied gas; [MSDSonline] |

蒸汽密度 |

4.2 at 20 °C (Air = 1) |

蒸汽压力 |

VP: 390 kPa at 20 °C Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C 3.41X10+3 mm Hg at 25 °C |

产品来源 |

United States |

Synthetic Methodologies for Heptafluoroisopropyl Functionalization

Introduction of the Heptafluoroisopropyl Group via Carbon-X Bond Formation

The introduction of the this compound group typically involves the formation of a new carbon-carbon bond between the this compound moiety and a substrate. This is often achieved by generating a this compound radical or organometallic species, which then reacts with a suitable substrate.

Radical-based approaches are a cornerstone for introducing the this compound group. These methods rely on the generation of the this compound radical, (CF₃)₂CF•, from various precursors, which then participates in addition or substitution reactions.

Oxidant-induced reactions provide a direct route for the functionalization of unsaturated systems, such as alkenes and alkynes, with the this compound group. In these protocols, an oxidant plays a critical role in initiating the formation of the this compound radical.

A common strategy involves the use of this compound silver (AgCF(CF₃)₂) as a precursor. Upon oxidation by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), the this compound radical is generated. This radical then undergoes addition to unactivated alkenes. Subsequent atom abstraction from the oxidant or a co-reagent (e.g., 1,4-cyclohexadiene (B1204751) for hydroheptafluoroisopropylation, DBDMH for bromoheptafluoroisopropylation, or DCDMH for chloroheptafluoroisopropylation) leads to the formation of difunctionalized products containing the this compound moiety researchgate.netacs.orgacs.orgglobalauthorid.com. For instance, oxidative hydroheptafluoroisopropylation of alkenes can be achieved using AgCF(CF₃)₂ in the presence of PIFA and a hydrogen source acs.org.

Alternatively, perfluoroalkyl halides, such as this compound iodide ((CF₃)₂CF-I), can serve as radical precursors. Oxidants like ceric sulfate, cerium(IV) ammonium (B1175870) nitrate (B79036), sodium persulfate, ammonium persulfate, and potassium permanganate (B83412) have been shown to induce the addition of these halides to electron-rich olefins and alkynes, forming monoadducts capes.gov.br.

Photoredox catalysis has emerged as a powerful tool for generating reactive radical species under mild conditions, facilitating the introduction of the this compound group. These methods often utilize visible light to activate photocatalysts, which then mediate the generation of the this compound radical from readily available precursors.

Visible-light-driven heptafluoroisopropylation of anilines and heterocyclic aromatics has been successfully achieved using this compound iodide (ⁱC₃F₇-I) via an electron-donor–acceptor (EDA) strategy researchgate.netrsc.org. Similarly, hypervalent-iodine-based reagents, such as the PFPI reagent, can be activated under photoredox catalysis to effect the isoperfluoropropylation of non-activated arenes researchgate.net.

Other approaches involve the use of perfluoroalkanoic anhydrides as inexpensive radical sources, which, in combination with pyridine (B92270) N-oxide derivatives and a ruthenium photocatalyst, can introduce perfluoroalkyl groups under visible light irradiation rsc.org. Furthermore, photoredox catalysis has been employed in the C–F bond allylation of perfluoroalkylarenes, including heptafluoroisopropylarenes, where the perfluoroalkyl radical is generated through single-electron transfer from an excited photoredox catalyst acs.org. These photoredox-catalyzed methods offer advantages such as mild reaction conditions and broad functional group tolerance.

Transition metal catalysis provides robust and selective pathways for installing the this compound group. Copper, in particular, has been extensively utilized in mediating these transformations.

Copper-mediated and copper(I)-catalyzed reactions represent a significant class of methods for this compound functionalization. These approaches often involve the use of copper(I) salts, sometimes in conjunction with ligands or co-catalysts like silver carboxylates, to facilitate the reaction.

A prominent strategy involves the copper(I)-mediated heptafluoroisopropylation of aryl halides. This is typically accomplished using copper(I) carboxylates and bis(this compound)zinc reagents, which are prepared from this compound iodide and diethylzinc (B1219324) researchgate.netscribd.comnih.govacs.org. These copper-mediated processes are considered complementary to radical-based methods researchgate.netnih.govacs.org.

Copper catalysis also extends to the functionalization of arylboronic acids, where hexafluoropropene (B89477) (HFP) can be used directly as the this compound source in the presence of copper species researchgate.netrsc.org. Additionally, copper-catalyzed interrupted click reactions have been employed for the synthesis of perfluoroalkyl-substituted triazinones researchgate.net.

The regiocontrolled introduction of the this compound group onto aromatic halides is a key application of copper catalysis. Copper(I)-mediated reactions using bis(this compound)zinc reagents and copper(I) carboxylates enable the selective functionalization of aryl iodides and bromides researchgate.netscribd.comnih.govacs.org. These reactions proceed via transmetalation to a copper(I) center, followed by reductive elimination to yield the desired heptafluoroisopropylated arene derivatives researchgate.netscribd.comnih.govacs.org. The use of silver carboxylate salts can further advance these processes to copper(I)-catalysis researchgate.netnih.govacs.org.

For example, the reaction of ethyl 2-iodobenzoate (B1229623) with a bis(this compound)zinc reagent in the presence of copper(I) iodide and silver(I) acetate (B1210297) in N,N-dimethylformamide (DMF) at 90 °C has been reported to afford the corresponding heptafluoroisopropylated product in a high yield of 92% acs.org. These methods highlight the efficacy of copper in achieving regioselective heptafluoroisopropylation of aromatic halides.

Table 1: Copper(I)-Catalyzed Heptafluoroisopropylation of Aryl Halides

| Aryl Halide Substrate | Copper Source | This compound Source | Additive | Solvent | Temperature (°C) | Yield (%) | Citation |

| Ethyl 2-iodobenzoate | CuI (10 mol%) | Zn(i-C₃F₇)₂(dmf)₂ (0.5 equiv) | AgOAc (1.5 equiv) | DMF | 90 | 92 | acs.org |

| Aryl iodides (Ar-I) | Cu(I)-carboxylate | Zn(i-C₃F₇)₂(dmf)₂ | Silver carboxylate salts | DMF | 70-90 | Good to excellent | researchgate.netacs.org |

| Aryl bromides (Ar-Br) | Cu(I)-carboxylate | Zn(i-C₃F₇)₂(dmf)₂ | Silver carboxylate salts | DMF | 70-90 | Good to excellent | researchgate.netacs.org |

Mechanistic Investigations of Heptafluoroisopropylation Reactions

Elucidation of Reaction Pathways

The introduction of the heptafluoroisopropyl group, -CF(CF₃)₂, into organic molecules is accomplished through various reaction pathways. The specific mechanism is highly dependent on the reagents, catalysts, and reaction conditions employed. Key mechanistic paradigms include radical chain processes, transition-metal-catalyzed cycles involving oxidative addition and reductive elimination, and organometallic pathways featuring transmetalation.

Radical Chain Mechanisms and Initiation Processes

Radical chain mechanisms are fundamental to many heptafluoroisopropylation reactions and proceed through the classic steps of initiation, propagation, and termination. libretexts.org The central feature of these pathways is the generation of the this compound radical, •CF(CF₃)₂.

Initiation: The initial formation of the •CF(CF₃)₂ radical can be achieved through several methods:

Oxidative Generation: A common method involves the oxidation of a this compound metal species. For instance, this compound silver(I) (AgCF(CF₃)₂) can be oxidized by an appropriate agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), to generate the •CF(CF₃)₂ radical. researchgate.netrsc.org

Photochemical Initiation: Visible light can be used to initiate radical formation, often without the need for a transition-metal photosensitizer. rsc.org A key strategy involves the in situ generation of an electron donor-acceptor (EDA) complex. For example, an EDA complex formed between trimethyl phosphite (B83602) and this compound iodide can absorb visible light, leading to the homolytic cleavage of the C-I bond and the formation of the this compound radical. rsc.org

Thermal Initiation: In some cases, thermal decomposition of a suitable precursor can generate the required radical species, although this is often less controlled than photochemical methods. nih.gov

Propagation: Once formed, the this compound radical propagates the chain by reacting with the substrate. In the case of aromatic substrates, this typically involves the addition of the radical to the aromatic ring, forming a radical intermediate. This intermediate then undergoes a subsequent step, such as oxidation and deprotonation, to yield the final product and regenerate a radical species to continue the chain. nih.gov

Termination: The chain reaction ceases when radical species combine with one another in termination steps, forming non-radical byproducts. libretexts.org

Oxidative Addition and Reductive Elimination Cycles in Metal Catalysis

Transition-metal catalysis, particularly with palladium, provides a powerful method for controlled heptafluoroisopropylation. libretexts.orgyoutube.com The catalytic cycle is typically built upon two key elementary steps: oxidative addition and reductive elimination. wikipedia.orgumb.edulibretexts.org

Oxidative Addition: The catalytic cycle often begins with a low-valent metal center, such as Palladium(0). This species reacts with a this compound source, like Rբ-X (where Rբ = -CF(CF₃)₂ and X is a halide), in an oxidative addition step. libretexts.org In this process, the metal center inserts into the Rբ-X bond, increasing its oxidation state by two (e.g., Pd(0) to Pd(II)) and its coordination number. umb.edustudylib.net The result is an organometallic complex containing both the this compound group and the X group bound to the metal.

Reductive Elimination: This is the product-forming and catalyst-regenerating step. studylib.net After subsequent steps in the cycle (such as transmetalation, discussed below), a metal complex is formed which contains both the this compound group and the organic substrate (e.g., an aryl group) bound to the metal center. nih.gov These two groups then couple and are eliminated from the metal's coordination sphere, forming the new C-C bond in the product. wikipedia.org This process reduces the metal's oxidation state by two (e.g., Pd(II) back to Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.orgstudylib.net For reductive elimination to occur, the two groups to be coupled must typically be positioned cis (adjacent) to each other on the metal center. libretexts.org

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is shown below:

Transmetalation Processes in Organometallic Heptafluoroisopropylation

Transmetalation is a crucial step in many cross-coupling reactions, involving the transfer of an organic ligand from one metal to another. wikipedia.orgnsf.gov In the context of heptafluoroisopropylation, this typically involves transferring the -CF(CF₃)₂ group from a main group organometallic reagent to the transition-metal catalyst (e.g., copper or palladium). libretexts.orgresearchgate.net

Stereochemical Control and Diastereoselectivity in this compound Introductions

When the this compound group is introduced into a molecule that already contains a stereocenter, a new stereocenter can be formed, leading to the possibility of diastereomeric products. youtube.com Achieving high diastereoselectivity—the preferential formation of one diastereomer over another—is a significant challenge in synthetic chemistry. nih.gov

The stereochemical outcome is determined in the transition state of the bond-forming step. Control is typically achieved by exploiting steric or electronic differences between the two faces of the prochiral center where the new bond is formed.

In radical additions, the incoming this compound radical will preferentially attack the less sterically hindered face of a substrate, such as a double bond. The existing stereocenter directs the approach of the radical.

In metal-catalyzed reactions, chiral ligands attached to the metal center can create a chiral environment that influences how the substrate binds and reacts, thereby directing the heptafluoroisopropylation to one face of the molecule. sigmaaldrich.com The interaction between the substrate, the catalyst's chiral ligands, and the incoming reagent dictates the facial selectivity of the addition.

While specific, highly diastereoselective heptafluoroisopropylation methods are still an area of active research, the principles are based on established models of asymmetric synthesis. For example, in Friedel-Crafts alkylations, which can proceed via carbocationic intermediates, an existing chiral center adjacent to the reactive site can effectively block one face of the carbocation, leading to preferential attack by the nucleophile from the other face and resulting in a high diastereomeric ratio. nih.gov The effectiveness of this control depends on the conformational rigidity of the intermediate and the nature of the directing group. nih.gov

Kinetic and Thermodynamic Studies of Heptafluoroisopropylation

Understanding the kinetics (reaction rates) and thermodynamics (energy changes) of heptafluoroisopropylation reactions is crucial for optimizing reaction conditions and elucidating mechanisms. These studies often involve experimental rate measurements and computational modeling, such as Density Functional Theory (DFT) calculations.

DFT calculations have been employed to map the energy profiles of proposed catalytic cycles. For instance, in the copper(I)-mediated heptafluoroisopropylation using a zinc reagent, calculations can determine the relative energies of intermediates and transition states for steps like transmetalation and reductive elimination. scribd.com These studies can reveal the rate-determining step of the reaction and explain why certain pathways are favored over others. nih.gov

Experimental kinetic studies might involve monitoring the concentration of reactants and products over time under various conditions (e.g., changing catalyst, ligand, or substrate concentrations) to determine the reaction order with respect to each component. This data helps to validate or refute a proposed mechanism. For example, a reaction that is first-order in the catalyst and the electrophile but zero-order in the nucleophile would suggest that oxidative addition is the rate-determining step and that the nucleophile enters the cycle after this step.

The table below presents hypothetical comparative kinetic data for two different catalytic systems, illustrating how such data can inform reaction development.

| Catalytic System | Ligand | Relative Rate Constant (krel) | Energy Barrier (ΔG‡, kcal/mol) | Rate-Determining Step |

|---|---|---|---|---|

| Pd(dba)₂ | L1 (Bulky, Electron-Rich) | 1.0 | 22.5 | Reductive Elimination |

| Pd(dba)₂ | L2 (Less Bulky) | 0.3 | 24.1 | Reductive Elimination |

| Cu(OAc) | None | 2.5 | 20.8 | Transmetalation |

| Cu(OAc) | L3 (Phenanthroline) | 15.2 | 18.9 | Oxidative Addition |

This table contains illustrative data based on general principles of catalysis and is not from a single specific study.

Role of Catalytic Ligands and Additives in Reaction Efficiency

Ligands and additives play a pivotal role in transition-metal-catalyzed heptafluoroisopropylation, significantly influencing reaction efficiency, selectivity, and substrate scope.

Catalytic Ligands: Ligands are organic molecules that coordinate to the metal center and modify its steric and electronic properties.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center. This can facilitate the oxidative addition step but may slow down the reductive elimination step. umb.edu Conversely, electron-withdrawing ligands can have the opposite effect. The optimal ligand choice often represents a balance to facilitate all steps of the catalytic cycle.

Steric Effects: The size and shape (bulk) of a ligand can influence which substrates can access the metal center. Bulky ligands can promote reductive elimination by creating steric crowding around the metal, forcing the coupled product to be released. nih.gov In palladium catalysis, bulky phosphine (B1218219) ligands like RuPhos and XantPhos have been shown to be effective. nih.gov In copper catalysis, phenanthroline-based ligands can stabilize the catalytic species and promote key steps in the cycle. researchgate.net

Additives: Various additives can be included in the reaction mixture to improve performance.

Bases: Bases like lithium carbonate (Li₂CO₃) or potassium fluoride (B91410) (KF) are often used to neutralize acidic byproducts that could deactivate the catalyst or to facilitate transmetalation steps. researchgate.netorganic-chemistry.org

Oxidants/Reductants: In radical pathways, an oxidant like CAN is an essential additive to initiate the reaction by generating the this compound radical. rsc.org In some metal-catalyzed cycles that start with a higher oxidation state precatalyst (e.g., Pd(II)), a reductant may be needed to generate the active Pd(0) species. youtube.com

Co-catalysts/Promoters: Silver carboxylate salts can be used in copper-catalyzed reactions. They can act as halide scavengers or facilitate the turnover of the copper catalyst. researchgate.net

Solvents: The choice of solvent is critical. Solvents like hexafluoroisopropanol (HFIP) have unique properties, including high polarity and the ability to form strong hydrogen bonds, which can stabilize charged intermediates and promote challenging transformations. researchgate.netwilddata.cn

The following table summarizes the functions of common ligands and additives in heptafluoroisopropylation reactions.

| Component | Example | Metal System | Primary Role |

|---|---|---|---|

| Ligand | RuPhos | Palladium | Promote reductive elimination; stabilize catalyst |

| Ligand | Phenanthroline | Copper | Stabilize Cu(I)/Cu(III) species; accelerate catalysis |

| Additive | Ceric Ammonium Nitrate (CAN) | (Radical) | Oxidant for radical generation |

| Additive | Silver Acetate (B1210297) (AgOAc) | Copper | Promote catalyst turnover; halide scavenger |

| Additive | Potassium Fluoride (KF) | Copper | Base; activator for transmetalation |

| Solvent | Hexafluoroisopropanol (HFIP) | Various | Stabilize cationic intermediates; H-bond donor |

Advanced Applications of Heptafluoroisopropyl Containing Compounds

Materials Science and Engineering

The heptafluoroisopropyl group's electron-withdrawing nature and high fluorine content contribute to enhanced thermal stability, chemical resistance, and unique surface properties when integrated into materials.

Compounds containing the this compound group have demonstrated considerable utility in the development of high-performance polymers and coatings. For instance, allyl this compound ether has been utilized in the formulation of specialty coatings, offering reduced friction and significant resistance to microbial colonization. These coatings have shown sustained lubricating properties and the ability to prevent biofilm formation, making them suitable for demanding industrial and potentially biomedical applications . Furthermore, research indicates that incorporating this ether into coating formulations can enhance resistance to solvents and UV radiation, thereby improving durability for outdoor applications .

This compound acrylate (B77674), a fluorinated acrylate monomer, is known for its low surface energy and high chemical stability. Its hydrophobic properties, stemming from the fluorine atoms, provide enhanced resistance to moisture and chemical attack cymitquimica.com. This monomer can undergo polymerization to form copolymers that exhibit improved thermal and chemical resistance, making them valuable for specialized coating and adhesive applications cymitquimica.com.

Table 1: Properties of this compound-Containing Polymers and Coatings

| Compound/Derivative | Application Area | Key Property Enhanced/Imparted | Research Finding/Value | Citation |

| Allyl this compound ether | Specialty Coatings | Microbial Reduction | >90% reduction in biofilm formation (e.g., P. aeruginosa) | |

| Allyl this compound ether | Specialty Coatings | UV Resistance | Enhanced resistance | |

| Allyl this compound ether | Specialty Coatings | Solvent Resistance | Enhanced resistance | |

| This compound acrylate | Polymer Copolymers | Thermal Resistance | Enhanced thermal resistance | cymitquimica.com |

| This compound acrylate | Polymer Copolymers | Chemical Resistance | Enhanced chemical resistance | cymitquimica.com |

| Allyl this compound ether | Surface Modification | Hydrophobicity | Contributes to low surface tension and high hydrophobicity |

The this compound group has also found a place in the development of advanced electrolytes for energy storage systems, particularly in lithium-ion batteries. Lithium bis(this compound)tetrafluorophosphate, denoted as Li[(C₃F₇)₂PF₄], has been investigated as an alternative electrolyte salt to the commonly used Lithium Hexafluorophosphate (LiPF₆). Research indicates that Li[(C₃F₇)₂PF₄] exhibits a lower vapor pressure, comparable ionic conductivity, and similar oxidation stability to LiPF₆. Crucially, it demonstrates excellent stability towards hydrolysis, a significant advantage over LiPF₆, which is prone to decomposition in the presence of moisture scientific.netscientific.net. The incorporation of fluorinated compounds into battery electrolytes generally aims to improve cycling performance, enhance thermal stability, increase non-flammability, and reduce the formation of harmful byproducts like hydrofluoric acid (HF) nih.gov.

Table 2: Comparative Performance of this compound-Containing Electrolyte Salts

| Electrolyte Salt | Compared Against | Property | Research Finding | Citation |

| Lithium Bis(this compound)tetrafluorophosphate | LiPF₆ | Vapor Pressure | Lower | scientific.netscientific.net |

| Lithium Bis(this compound)tetrafluorophosphate | LiPF₆ | Hydrolysis Stability | Excellent stability, significantly better than LiPF₆ | scientific.netscientific.net |

| Lithium Bis(this compound)tetrafluorophosphate | LiPF₆ | Ionic Conductivity | Comparable conductivity at room temperature | scientific.netscientific.net |

| Lithium Bis(this compound)tetrafluorophosphate | LiPF₆ | Oxidation Stability | Comparable oxidation stability at room temperature | scientific.netscientific.net |

| Fluorinated Electrolytes (General) | Conventional | Thermal Stability | Improved thermal stability | nih.gov |

| Fluorinated Electrolytes (General) | Conventional | Non-flammability | Enhanced non-flammability | nih.gov |

| Fluorinated Electrolytes (General) | Conventional | HF Formation | Reduced propensity for HF formation | nih.gov |

Current research and development in next-generation refrigerants are largely focused on hydrofluoroolefins (HFOs) such as HFO-1234yf and HFO-1234ze. These compounds are characterized by their very low Global Warming Potential (GWP) and are being adopted as replacements for hydrofluorocarbons (HFCs) to meet environmental regulations jetir.orgresearchgate.net. While the this compound group is a significant fluorinated moiety, the provided literature does not prominently feature its direct incorporation into the specific HFO refrigerants currently being commercialized. Research in this area primarily highlights the properties of unsaturated fluorocarbons with different structures jetir.orgresearchgate.net.

The this compound group's electron-withdrawing and lipophilic characteristics make it a candidate for functional materials in electronics and optics. Allyl this compound ether has been identified for potential applications in semiconductor sealants and printed circuit boards, leveraging its chemical stability and unique surface properties . The this compound moiety itself is recognized as a strong electron-withdrawing and highly lipophilic substituent, which can be beneficial in designing materials with specific electronic or optical properties acs.org.

Agrochemical Research and Innovation

The this compound group is a prevalent feature in modern agrochemical design, contributing to enhanced efficacy, lipophilicity, and metabolic stability of pesticides, herbicides, and fungicides.

The this compound group is frequently incorporated into agrochemical structures to improve their biological activity and pharmacokinetic properties researchgate.net. Studies have focused on synthesizing novel compounds containing this moiety, particularly in the development of insecticides. For instance, the synthesis of this compound-containing benzoylphenylureas has yielded compounds exhibiting excellent insecticidal effects against pests such as armyworms (Pseudaletia separata) and African cotton leafworms (Spodoptera littoralis), with activities comparable to commercial insecticides like diflubenzuron (B1670561) and novaluron (B1679983) researchgate.netnih.gov.

Further research has explored diamide (B1670390) insecticides incorporating the this compound group, demonstrating high efficacy against various agricultural pests. For example, specific diamide compounds have shown significant insecticidal activity against the oriental armyworm (Mythimna separata) at low concentrations mdpi.com. Commercial agrochemicals such as pyrifluquinazon (B166700) and pyflubumide (B1473361) also feature the this compound or related fluorinated groups, underscoring the importance of this moiety in crop protection mdpi.comresearchgate.net. The enhanced lipophilicity and metabolic stability imparted by the this compound group are key factors driving its use in designing effective and persistent agrochemicals researchgate.net.

Theoretical and Computational Chemistry of Heptafluoroisopropyl Motifs

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to elucidating the electronic structure and bonding characteristics of molecules containing the heptafluoroisopropyl motif. The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in highly polarized carbon-fluorine (C-F) bonds. ijcce.ac.ir This polarity is the primary determinant of the group's electronic properties.

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. ijcce.ac.ir This strength contributes to the high thermal and chemical stability of this compound-substituted compounds. kit.edu Quantum mechanical studies reveal a significant charge separation, with electron density concentrated around the fluorine atoms, leaving the carbon atoms relatively electron-poor (Cδ+—Fδ−). ijcce.ac.ir This charge distribution creates a large local dipole moment within the substituent.

Molecular Orbital (MO) theory provides further insight into the electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.govresearchgate.net The strong inductive effect of the this compound group typically leads to a stabilization (lowering of energy) of both the HOMO and LUMO of the parent molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies greater stability. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the structure, properties, and reactivity of this compound-containing compounds.

Computational Exploration of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states. mdpi.com By locating the transition state structure—the maximum energy point along the minimum energy reaction pathway—the activation energy (Ea) of a reaction can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. nih.gov

For reactions involving the this compound group, such as nucleophilic substitution or radical additions, DFT can be used to model the step-by-step transformation from reactants to products. scirp.org For example, in a nucleophilic aromatic substitution (SNAr) reaction on an aryl ring bearing a this compound group, DFT can be used to calculate the energies of the Meisenheimer complex intermediate and the transition states leading to and from it. These calculations help rationalize the regioselectivity and reaction rates observed experimentally. The strong electron-withdrawing nature of the this compound group typically activates the aromatic ring towards nucleophilic attack, a phenomenon that can be quantified and explained through DFT.

Conformational Analysis of this compound-Substituted Molecules

The size and stereoelectronic nature of the this compound group impose significant conformational constraints on molecules. DFT calculations are widely used to perform conformational analysis by systematically rotating dihedral angles and calculating the corresponding energy changes. This process, known as a potential energy surface (PES) scan, reveals the most stable conformers (energy minima) and the energy barriers to rotation (energy maxima). nih.govresearchgate.net

For a this compound group attached to a molecular scaffold, a key conformational feature is the rotation around the bond connecting the central methine carbon to the rest of the molecule. A PES scan of this rotation can reveal the preferred orientation of the group. For instance, in this compound-substituted aromatics, DFT calculations can determine whether the C-H bond of the isopropyl group prefers to lie in the plane of the aromatic ring or perpendicular to it, and can quantify the energy penalty for rotation away from this minimum energy conformation. These rotational barriers are influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation.

Table 1: Hypothetical DFT-Calculated Rotational Barriers for a this compound Group on a Benzene Ring

| Dihedral Angle (H-C-Cipso-Cortho) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 2.5 | Eclipsed (H atom eclipsing ortho-C) |

| 30° | 1.3 | Skewed |

| 60° | 0.0 | Staggered (H atom bisecting C-C bonds) |

| 90° | 1.3 | Skewed |

| 120° | 2.5 | Eclipsed (H atom eclipsing ortho-C) |

Note: This table is illustrative and based on expected conformational preferences. Actual values would be derived from specific DFT calculations.

Prediction of Molecular Properties and Reactivity

DFT provides a robust framework for calculating a wide range of molecular properties that are crucial for chemical design and understanding. These properties can be broadly categorized into electronic properties and reactivity descriptors.

Electronic Properties:

Polarizability: This property describes how easily the electron cloud of a molecule can be distorted by an external electric field. DFT calculations can determine the molecular polarizability, which is important for predicting non-covalent interactions and optical properties. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): The IP is the energy required to remove an electron, while the EA is the energy released upon adding an electron. These can be calculated using DFT by finding the energy difference between the neutral molecule and its corresponding cation or anion (the ΔSCF method). kit.eduresearchgate.net The strong inductive effect of the this compound group is expected to increase the ionization potential and electron affinity of the parent molecule.

Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. nih.govscielo.org.mx These are often derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2. Generally, harder molecules are less reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

The introduction of a this compound group generally increases the electronegativity and electrophilicity of a molecule, making it a better electron acceptor.

Table 2: Predicted Molecular Properties of Benzene vs. (this compound)benzene using DFT (Illustrative Values)

| Property | Benzene | (this compound)benzene |

| Ionization Potential (eV) | 9.2 | 10.1 |

| Electron Affinity (eV) | -1.1 | 0.5 |

| Dipole Moment (Debye) | 0.0 | 2.8 |

| Chemical Hardness (η) | 5.15 | 4.8 |

| Electrophilicity Index (ω) | 0.78 | 2.65 |

Note: These values are illustrative examples to demonstrate the expected trends upon substitution.

Advanced Computational Modeling Techniques for this compound Systems

While DFT is a powerful tool, more sophisticated methods are sometimes required for higher accuracy or to model complex phenomena. For this compound systems, these can include:

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energies and properties than standard DFT functionals, especially for systems where electron correlation is critical. nih.gov However, their high computational cost typically limits their application to smaller molecules.

Quantum Monte Carlo (QMC): QMC methods are a class of stochastic techniques that can achieve very high accuracy in calculating the electronic energy of a system, often considered a benchmark for other methods.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound-containing molecules, particularly in condensed phases (liquids or solids) or when interacting with biological macromolecules, MD simulations are employed. These simulations use a classical force field to model the atomic interactions and propagate the motion of atoms over time. For fluorinated molecules, specialized force fields that accurately capture the unique electrostatic and van der Waals interactions of fluorine are necessary.

Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics. In a QM/MM simulation, the chemically active part of a system (e.g., the this compound group and its immediate reaction partners) is treated with a QM method like DFT, while the rest of the system (e.g., the solvent or protein environment) is treated with a classical force field. This allows for the study of reactions and properties in large, complex environments.

Computational Design and Virtual Screening of Novel Heptafluoroisopropylated Compounds

The predictive power of computational chemistry is leveraged in the rational design of new molecules with desired properties. For heptafluoroisopropylated compounds, this involves using computational tools to predict how the incorporation of this group will affect the performance of a drug, agrochemical, or material.

Computational Design: This involves an iterative process where a chemist proposes a new molecular structure, a computational chemist calculates its properties (e.g., binding affinity to a protein target, electronic properties for a material), and the results are used to refine the design. For example, DFT can be used to calculate the effect of the this compound group on the acidity of a nearby functional group or its impact on the HOMO-LUMO gap of an organic semiconductor.

Virtual Screening: This is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or physical property. For instance, a library of millions of virtual compounds could be screened by docking them into the active site of a target enzyme. By including this compound-substituted molecules in these libraries, researchers can explore the potential benefits of this unique functional group in drug discovery. The scoring functions used in virtual screening rely on efficiently calculated properties, such as electrostatic potential and shape complementarity, which are heavily influenced by the presence of the this compound motif. This allows for the rapid identification of promising candidates for further experimental investigation.

Spectroscopic and Analytical Characterization of Heptafluoroisopropyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, particularly those containing fluorine. The high sensitivity and distinct chemical environments of fluorine nuclei make ¹⁹F NMR a primary tool for analyzing heptafluoroisopropyl derivatives.

¹⁹F NMR for Structural Elucidation and Mechanistic Insights

¹⁹F NMR spectroscopy is highly effective for identifying and quantifying fluorinated compounds. The this compound group typically exhibits characteristic signals arising from its trifluoromethyl (CF₃) and methine (CF) components. The chemical shifts are highly dependent on the electronic environment and neighboring groups but generally fall within specific ranges.

For instance, in allyl this compound ether, the ¹⁹F NMR spectrum displays signals attributed to the CF₃ and CF₂ groups of the this compound moiety. Typically, the CF₃ groups resonate as a singlet (or a multiplet if coupled to the CF group, though often resolved as a singlet due to limited coupling constant) in the range of δ -70 to -80 ppm, while the CF group appears as a distinct signal, often further downfield. In one reported case, the CF₃ groups appeared at δ -72.5 ppm and the CF group at δ -75.1 ppm . Another study on this compound benzyl (B1604629) ether reported signals at δ -79.5 ppm (6F, s, CF₃) and δ -142.6 ppm (1F, s, CF) lookchem.com. Similarly, this compound benzoate (B1203000) showed ¹⁹F NMR signals at δ -78.1 ppm (6F, s, CF₃) and δ -141.1 ppm (1F, s, CF) lookchem.com.

¹⁹F NMR is also crucial for mechanistic studies, as changes in chemical shifts and coupling patterns can reveal reaction pathways, the formation of intermediates, and the dynamic behavior of molecules researchgate.netresearchgate.net. Its quantitative nature allows for precise determination of product ratios and reaction yields, often using internal standards like trifluoromethoxybenzene or α,α,α-trifluorotoluene researchgate.netacs.orgnih.govwhiterose.ac.ukacs.org.

Table 6.1.1: Representative ¹⁹F NMR Chemical Shifts for this compound Groups

| Compound Type / Derivative | CF₃ Group (δ, ppm) | CF Group (δ, ppm) | Solvent | Reference |

| Allyl this compound ether | -72.5 | -75.1 | CDCl₃ | |

| This compound benzyl ether | -79.5 (6F, s) | -142.6 (1F, s) | CDCl₃ | lookchem.com |

| This compound benzoate | -78.1 (6F, s) | -141.1 (1F, s) | CH₃CN | lookchem.com |

| This compound iodide | -79.5 (6F, s) | -142.6 (1F, s) | CDCl₃ | lookchem.com |

Variable-Temperature NMR Studies for Dynamic Analysis

Variable-temperature (VT) NMR spectroscopy can be employed to study dynamic processes, such as restricted rotation or conformational changes, within molecules containing the this compound group. In cases where the this compound group is attached to a rigid or sterically hindered environment, its rotation around the C-C bond might be restricted, leading to distinct signals for the CF₃ groups at lower temperatures. For example, studies on fullerene derivatives have shown that VT ¹⁹F NMR can resolve hindered rotation of CF₃ groups, providing insights into the local environment and steric interactions researchgate.net. While specific VT-NMR studies on simple this compound derivatives are less commonly reported, the principle applies to understanding the conformational flexibility and dynamic behavior of more complex molecules incorporating this group.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural confirmation lookchem.comresearchgate.netresearchgate.netmdpi.comtcichemicals.comtcichemicals.comrsc.orgacs.org. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for volatile this compound derivatives, allowing for separation and subsequent mass analysis lookchem.comrsc.org.

The mass spectrum of a this compound derivative typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns often involve the loss of fluorine atoms, CF₃ groups, or other characteristic fragments related to the this compound moiety. For example, in the mass spectrum of this compound benzoate, the molecular ion peak was observed at m/z 290, with significant fragments at m/z 105 (benzoyl cation) and m/z 69 (CF₃⁺) lookchem.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and fragment ions, thereby confirming the molecular formula researchgate.netmdpi.com.

Table 6.2: Representative Mass Spectrometry Data for this compound Derivatives

| Compound Type / Derivative | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Ionization Method | Reference |

| Allyl this compound ether | ~246 | Not specified | GC-MS | |

| This compound benzoate | 290 (22%) | 105 (Ar-C=O, 100%), 69 (CF₃⁺, 11%) | EI⁺ | lookchem.com |

X-ray Crystallography for Solid-State Structure Determination

For this compound derivatives, X-ray crystallography can confirm the connectivity of the this compound group to the rest of the molecule and reveal subtle structural features influenced by the bulky and electronegative fluorinated substituent. For instance, studies on fullerene derivatives functionalized with this compound groups have utilized X-ray diffraction to elucidate the precise addition patterns and molecular conformations researchgate.netacs.orgrsc.org. In other cases, X-ray analysis has highlighted how fluorination can distort idealized geometries, such as altering C-C-C and F-C-F bond angles nih.govwhiterose.ac.ukacs.org.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that can be used for identification and functional group analysis. The C-F stretching vibrations are particularly characteristic of fluorinated compounds.

In IR spectroscopy, the C-F stretching modes of the this compound group typically appear as strong absorption bands in the region of 1100–1300 cm⁻¹ . For example, allyl this compound ether exhibits a strong C-F vibration band around 1245 cm⁻¹ . Other characteristic bands, such as C-O-C ether stretches, are also observed in the IR spectrum lookchem.com.

Raman spectroscopy is also applicable, though the C-F stretching modes are generally less intense compared to IR absorptions for perfluorinated compounds epdf.pub. Nevertheless, Raman spectra can complement IR data, providing complementary information about molecular vibrations and symmetry, and are used for molecular fingerprinting researchgate.netresearchgate.net.

Table 6.4: Representative IR Vibrational Frequencies for this compound Derivatives

| Compound Type / Derivative | Characteristic Bands (cm⁻¹) | Assignment | Reference |

| Allyl this compound ether | 1120 | C–O–C stretch | |

| 1245 | C–F vibration | ||

| This compound benzyl ether | 1230 | C–F vibration | lookchem.com |

| This compound benzoate | 1230 | C–F vibration | lookchem.com |

| 3-Methyl-2-(trifluoromethyl)aniline | 1100–1250 | C–F vibrations |

Development of Advanced Analytical Methods for this compound Analysis

Introduction to Analytical Challengesthis compound groups, characterized by the (CF₃)₂CF- structure, are often incorporated into a wide range of organic molecules, leading to diverse derivatives. The high degree of fluorination imparts unique chemical properties but also presents analytical hurdles. Key challenges include:

Structural Complexity and Isomerism: Differentiating between various isomers of this compound-containing compounds requires highly selective separation techniques.

Trace Level Detection and Matrix Effects: Analytes are frequently found at very low concentrations, necessitating highly sensitive detection systems. Furthermore, complex matrices such as biological tissues or environmental samples can introduce interferences that affect analyte recovery and signal accuracy.

Limited Standard Availability: For novel or less common this compound derivatives, the absence of certified reference standards can complicate method development and validation processes.

Advanced Chromatographic and Spectrometric TechniquesThe development of analytical methodologies for this compound derivatives often leverages and refines techniques established for the broader class of per- and polyfluoroalkyl substances (PFAS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique remains a primary tool for analyzing non-volatile and semi-volatile fluorinated compounds. Advancements such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster separations and improved resolution, while High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements crucial for identifying unknown compounds and elucidating structures researchgate.net. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity through targeted acquisition modes like Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile this compound derivatives or compounds that can be rendered volatile through derivatization. It provides excellent separation capabilities, particularly for isomers, and is widely used for compound identification based on spectral libraries mdpi.com.

Fluorine-Specific Detection: To comprehensively analyze fluorinated compounds, including those with poor ionization efficiency in conventional mass spectrometry, fluorine-specific detection methods are increasingly important. Techniques like Inductively-Coupled Plasma Mass Spectrometry (ICP-MS/MS) coupled with chromatography (e.g., HPLC-ICPMS/MS) enable direct detection of fluorine, facilitating the identification of a broader spectrum of fluorinated analytes irrespective of their ionization characteristics nih.gov. This approach is invaluable for discovering novel fluorinated compounds.

Non-Targeted Analysis (NTA): NTA strategies, often employing HRMS, are vital for the discovery and characterization of previously unidentified this compound derivatives and other novel fluorinated contaminants. By analyzing a wide range of masses and utilizing sophisticated data processing, NTA can detect compounds not specifically targeted by conventional methods researchgate.net.

Method Development and Validation StrategiesThe creation of a robust analytical method involves a systematic approach to optimization and rigorous validation.

Optimization: This phase focuses on refining chromatographic parameters, such as stationary phase selection and mobile phase composition, and mass spectrometric settings, including ionization mode and fragmentation patterns, to achieve optimal separation, sensitivity, and selectivity for specific this compound derivatives.

Sample Preparation: Effective sample preparation is crucial for removing matrix interferences and concentrating analytes. Techniques such as Solid-Phase Extraction (SPE) have been optimized for diverse matrices, including environmental and biological samples, to enhance analyte recovery and improve method sensitivity nih.gov. Other methods like ion-pairing extraction (IPE) are also explored for challenging sample types.

Validation: Once optimized, analytical methods undergo validation to confirm their suitability for their intended application. Key validation parameters include:

Accuracy: The degree of agreement between the measured value and the true value.

Precision: The reproducibility of measurements, assessed through repeatability and intermediate precision.

Selectivity/Specificity: The ability of the method to accurately measure the target analyte without interference from other sample components.

Linearity: The proportional relationship between instrument response and analyte concentration over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively.

Robustness: The method's resilience to minor, deliberate variations in operational parameters.

Recovery: The efficiency of the extraction and analytical process for the target analyte.

Performance Data from Developed MethodsStudies focused on the analysis of per- and polyfluoroalkyl substances (PFAS) provide illustrative examples of the performance achievable with advanced analytical methods that can be adapted for this compound derivatives.

Table 1: Method Performance for PFAS Analysis (Illustrative Examples)

| Technique | Analyte Class | Sample Matrix | Key Performance Indicator | Reported Value(s) | Source |

| LC-MS/MS | PFAS (11 compounds) | Human Hair | Recovery | 85.8 – 102% | nih.gov |

| LC-MS/MS | PFAS (11 compounds) | Human Hair | Method Detection Limit | 0.114 – 0.796 ng/g | nih.gov |

| LC-MS/MS | PFAS (11 compounds) | Human Hair | Precision (RSD) | < 10% | nih.gov |

| LC-MS/MS | PFAS (11 compounds) | Human Hair | Accuracy | 66.4 – 110% | nih.gov |

| UPLC-MS/MS | PFAS (30 compounds) | Environmental Water | Recovery | 74–153% (surface/groundwater), 26–153% (waste leachate) | uliege.be |

| UPLC-MS/MS | PFAS (30 compounds) | Environmental Water | Repeatability (RSD) | 1 – 20% (some up to 30%) | uliege.be |

| UPLC-MS/MS | PFAS (30 compounds) | Environmental Water | Reproducibility (RSD) | 4 – 65% | uliege.be |

Environmental Considerations and Sustainability in Heptafluoroisopropyl Research

Assessment of Global Warming Potential (GWP) for Heptafluoroisopropyl Compounds

The Global Warming Potential (GWP) is a crucial metric that quantifies the heat-trapping ability of a greenhouse gas in the atmosphere relative to carbon dioxide (CO2), which has a GWP of 1 by definition. researchgate.net This assessment is typically standardized over a 100-year time horizon (GWP100). For this compound compounds, GWP is a significant environmental consideration due to the presence of strong carbon-fluorine bonds, which absorb infrared radiation effectively.

One of the most extensively studied this compound compounds is the inhalation anesthetic, Sevoflurane. Its GWP100 has been reported with some variability in scientific literature, with values cited as 130, 144, and 216. researchgate.netnih.govresearchgate.net These figures are considerably lower than those for other volatile anesthetics like Desflurane, which has a GWP100 of 2,540. researchgate.netnih.govnih.gov The GWP of a compound is influenced by its atmospheric lifetime and its ability to absorb infrared radiation. researchgate.net Sevoflurane has a relatively short atmospheric lifetime of about 1.1 to 2 years, which contributes to its lower GWP compared to more persistent fluorinated compounds. researchgate.netresearchgate.net

Another this compound compound, this compound methyl ether (HFE-347mmy1), is noted for its potential use in industrial applications like plasma etching. Research has highlighted it as a low-GWP alternative to other potent greenhouse gases used in these processes. Data from the German Environment Agency reports a GWP100 value of 343 based on the IPCC's Fourth Assessment Report (AR4) and 363 based on the Fifth Assessment Report (AR5).

Interactive Table: GWP of Selected this compound Compounds

| Compound Name | Chemical Formula | Common Application | GWP (100-year) | Atmospheric Lifetime (years) |

|---|---|---|---|---|

| Sevoflurane | (CF₃)₂CHOCH₂F | Anesthetic | 130 - 216 researchgate.netnih.govresearchgate.net | 1.1 - 2 researchgate.netresearchgate.net |

| This compound methyl ether | (CF₃)₂CFOCH₃ | Industrial Solvent/Etchant | 343 - 363 | Not specified |

| Desflurane (for comparison) | CF₃CHFOCHF₂ | Anesthetic | 2,540 researchgate.netnih.govnih.gov | 14 researchgate.netresearchgate.net |

The significant difference in GWP between Sevoflurane and Desflurane, despite both being fluorinated ethers used in anesthesia, underscores how molecular structure influences environmental impact. primescholars.com Research into GWP values is ongoing, with refinements to calculations based on new kinetic and radiative efficiency data. researchgate.netacs.org These assessments are vital for guiding the selection of chemicals in various applications to minimize their climate impact.

Research into Environmental Degradation Pathways of this compound Derivatives

Understanding how this compound derivatives break down in the environment is key to assessing their persistence and long-term impact. The strong carbon-fluorine bonds characteristic of these compounds generally make them resistant to degradation.

The degradation products of these atmospheric reactions are also a subject of study. For hydrofluoroethers like Sevoflurane, oxidation is expected to produce compounds such as carbonyl fluoride (B91410) (COF₂) and hydrogen fluoride (HF), along with other smaller fragments. Research suggests that the atmospheric degradation products of anesthetics like Sevoflurane are not of significant environmental concern. acs.org

For non-volatile this compound derivatives or those that enter aquatic or terrestrial environments, degradation pathways are less clear and represent an area of active research. The general persistence of poly- and perfluoroalkyl substances (PFAS) suggests that compounds with a this compound group could be recalcitrant. Microbial degradation of highly fluorinated compounds is generally slow due to the stability of the C-F bond. Research into the environmental fate of these substances is critical to prevent the accumulation of persistent pollutants.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of complex fluorinated molecules like this compound derivatives traditionally involves harsh reagents and can generate significant waste. Applying the principles of green chemistry aims to make these processes more efficient, safer, and environmentally benign. Key principles include maximizing atom economy, using catalysis, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net

In the synthesis of Sevoflurane, various methods have been developed, with some showing improvements aligned with green chemistry principles. One common industrial route involves a two-step process: the chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by a halogen-exchange (Halex) fluorination reaction. nih.gov

Research has focused on optimizing this process to enhance its environmental profile:

Catalysis and Efficiency: To improve the efficiency of the fluorination step, which often uses potassium fluoride (KF), phase-transfer catalysts such as polyethylene (B3416737) glycol (PEG) are employed. researchgate.netnih.gov This allows the reaction to proceed more readily, potentially reducing reaction times and energy consumption.

Reducing Hazardous Reagents: Early synthetic routes for fluorinated ethers sometimes employed highly toxic and corrosive reagents like excess hydrofluoric acid (HF). ripublication.com Newer methods aim to replace these with safer alternatives. The Halex reaction using KF is generally preferred over methods requiring large quantities of HF. nih.gov

Process Optimization: Studies have focused on reducing reaction times and the amounts of starting materials and solvents. For instance, the reaction time for the chloromethylation of HFIP has been successfully reduced from 24 hours to 4 hours through optimization. nih.gov

These improvements demonstrate a move towards more sustainable synthetic pathways for this compound compounds. By focusing on atom economy, catalysis, and waste minimization, the chemical industry can reduce the environmental footprint associated with producing these valuable compounds. researchgate.netnih.gov

Lifecycle Assessment of this compound-Related Chemical Products

Comparative LCA studies have highlighted significant differences among anesthetics:

The life cycle greenhouse gas emissions of Desflurane are approximately 15 to 20 times greater than those of Sevoflurane. researchgate.netacs.orggoogle.com

The impact of intravenous anesthetics like Propofol is orders of magnitude lower than that of volatile agents like Sevoflurane and Desflurane, even when accounting for the production and disposal of syringes, tubing, and pumps. acs.orggoogle.comresearchgate.net

The use of nitrous oxide as a carrier gas significantly increases the greenhouse gas impact of any volatile anesthetic. acs.org

These assessments provide a holistic view that extends beyond just the GWP of the compound itself. For example, an LCA of Sevoflurane considers the energy and raw materials used to synthesize HFIP, the subsequent reaction steps, purification, packaging, transport, and ultimately, its release from hospitals. acs.org

The findings from LCAs are critical for informing sustainable practices in healthcare and other industries. In anesthesiology, this has led to recommendations to avoid anesthetics with high climate impacts like Desflurane when clinically appropriate, minimize fresh gas flow rates to reduce the amount of anesthetic used and released, and consider intravenous or regional anesthesia techniques. researchgate.net LCAs serve as a vital tool for identifying environmental "hotspots" in a product's lifecycle and guiding the development of more sustainable alternatives and practices. google.com

常见问题

Basic: What are the standard synthetic routes to introduce the heptafluoroisopropyl group into aromatic systems?

The copper(I)-mediated regiocontrolled heptafluoroisopropylation of aryl halides is a widely validated method. A representative procedure involves:

- Reagent preparation : Synthesis of bis(this compound)zinc reagent [Zn(i-C₃F₇)₂(dmf)₂] via reaction of this compound iodide with diethylzinc in dichloromethane/DMF at -78°C, yielding >95% purity (contaminated with ~3% zinc oxide/hydroxide) .

- Coupling conditions : Use of Cu(I) catalysts (e.g., Cu₂O) in anhydrous solvents (DMF or 1,4-dioxane) under inert atmospheres. Monitor reaction progress via ¹⁹F NMR (δ -70.6 ppm for CF₃ groups) .

- Scope : Effective for electron-deficient aryl iodides; limited reactivity with electron-rich substrates due to competing side reactions .

Advanced: How does the thermal stability of bis(this compound)zinc reagents impact reaction design?

Bis(this compound)zinc [Zn(i-C₃F₇)₂(dmf)₂] decomposes above 78°C, releasing fluorinated byproducts that complicate regioselectivity. Key mitigation strategies:

- Temperature control : Maintain reactions at ≤0°C during reagent preparation and coupling steps .

- Solvent selection : DMF enhances stability compared to 1,4-dioxane, as shown by ¹⁹F NMR tracking (Table S1 in ).

- Purity checks : Pre-wash reagents with cyclohexane/hexane to minimize oxide impurities .

Basic: What spectroscopic techniques are critical for characterizing this compound-containing compounds?

-

¹⁹F NMR : Primary tool for structural confirmation. Key shifts:

Group δ (ppm) Reference CF₃ -70.6 BTF (δ -63.24) CF₂ -220.9 Internal standard -

Mass spectrometry : Use high-resolution ESI-MS or TOF-MS to identify M-F fragments, common in fluorinated compounds due to labile C-F bonds .

-

X-ray crystallography : Resolves steric effects from the bulky this compound group, critical for agrochemical design (e.g., flubendiamide analogues) .

Advanced: How do electronic effects of the this compound group influence bioactivity in agrochemicals?

In flubendiamide analogues, the this compound moiety:

- Enhances binding affinity : Strong electron-withdrawing effects stabilize interactions with insect ryanodine receptors (RyRs), as shown in Mythimna separata assays (LC₅₀ = 0.0512 mg/L for compound 8h vs. 0.0412 mg/L for flubendiamide) .

- Reduces aquatic toxicity : Lower 48h LC₅₀ against Daphnia magna (0.0066 mg/L for 8h vs. 0.0021 mg/L for flubendiamide) due to decreased metabolic persistence .

- Synthetic challenges : Requires costly this compound iodide and strict anhydrous conditions .

Basic: What are common intermediates for this compound functionalization?

- 4-(this compound)aniline : Used in aryl diazonium salt reactions for cross-coupling (CAS 2396-17-0) .

- This compound iodide : Key electrophile in Zn-mediated transfers (CAS 677-69-0; purity >98% via distillation) .

- 4-(this compound)benzoic acid : Precursor for amide/ester derivatives in medicinal chemistry (CAS 2396-21-6) .

Advanced: How to resolve contradictions in reported % yields for this compound couplings?

Discrepancies arise from:

- Reagent purity : Commercial this compound iodide often contains ≤5% perfluoroalkane impurities, affecting stoichiometry .

- NMR quantification : Integrate ¹⁹F signals against internal standards (e.g., benzotrifluoride) to avoid overestimating yields .

- Byproduct formation : Trace Zn(OH)₂ in [Zn(i-C₃F₇)₂(dmf)₂] (3% per ¹⁹F NMR) may catalyze decomposition pathways .

Basic: What safety protocols are essential when handling this compound reagents?

- Ventilation : Use local exhaust systems to prevent inhalation of volatile fluorocarbons (e.g., this compound iodide) .

- PPE : Chemically resistant gloves (e.g., Viton®) and face shields to avoid skin/eye contact .

- Waste disposal : Neutralize spent reagents with Ca(OH)₂ to minimize environmental release of fluorides .

Advanced: What computational methods predict regioselectivity in heptafluoroisopropylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。